molecular formula C13H13NO3 B8327533 2-Cyclopentyl-5-hydroxyisoindoline-1,3-dione

2-Cyclopentyl-5-hydroxyisoindoline-1,3-dione

Cat. No. B8327533
M. Wt: 231.25 g/mol
InChI Key: HLEATEZKUYCHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748632B2

Procedure details

4-Hydroxy-phthalic anhydride (5.4 g, 32.9 mmol), cyclopentyl amine (4.9 mL, 49.6 mmol) and 4 Å molecular sieves in toluene (136 mL) were stirred at reflux overnight. The reaction mixture was filtered and the solvent was evaporated in vacuo to obtain the product (6.1 g, 80%) as a yellow solid. 1H NMR (300 MHz, DMSO-d6): δ 7.60 (d, J=7.8 Hz, 1H), 7.05-7.01 (m, 2H), 4.50-4.40 (m, 1H), 1.97-1.52 (m, 8H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=O)[C:5]2=[CH:11][CH:12]=1.[CH:13]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14]1>C1(C)C=CC=CC=1>[CH:13]1([N:18]2[C:9](=[O:10])[C:4]3[C:5](=[CH:11][CH:12]=[C:2]([OH:1])[CH:3]=3)[C:6]2=[O:8])[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
OC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
4.9 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
136 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1C(C2=CC=C(C=C2C1=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.